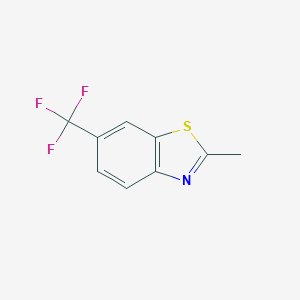

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.Chemical Reactions Analysis

This would involve a detailed analysis of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Antitumor Activities

A series of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity in vitro against specific human breast cancer cell lines, highlighting the significant role of fluorine atoms in enhancing antitumor properties. These compounds, through specific synthetic routes, have shown a bifurcated dose-response relationship characteristic of the benzothiazole series against sensitive cell lines, suggesting a unique mechanism of action that could be leveraged in cancer research and therapy development (Hutchinson et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. Specifically, derivatives like 2 - (n-hexylamino)-4-(3′- N,N -dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine showed high inhibition efficiencies, indicating the potential use of benzothiazole compounds in protecting metals from corrosion. This application is significant for industrial processes where metal preservation is critical (Hu et al., 2016).

Organic Optoelectronic Materials

Benzothiazole derivatives have found applications in the development of organic optoelectronic materials. For example, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have been used to modify the electronic properties of materials for photonic and electronic applications. The introduction of fluorine atoms and benzothiazole moieties into organic compounds has been shown to significantly alter their photophysical properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Zhang et al., 2013).

Fluorescence Sensing

Certain benzothiazole-based compounds exhibit aggregation-induced emission (AIE) properties and have been employed as fluorescent chemosensors. These compounds can undergo excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR), leading to multifluorescence emissions. Such properties make them suitable for sensitive detection of physiological pH changes and could be utilized in biosensing applications for medical diagnostics (Li et al., 2018).

Safety And Hazards

This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to its structure, or further studies to better understand its properties or mechanisms of action.

I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask!

properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGMIMSUXKQTOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

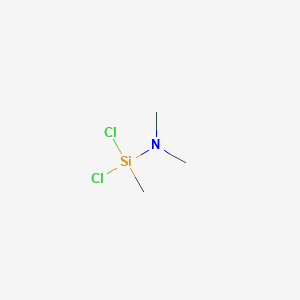

CC1=NC2=C(S1)C=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)